3-(Ethoxycarbonyl)thiopropionamide
Description
3-(Ethoxycarbonyl)thiopropionamide is a sulfur-containing organic compound characterized by an ethoxycarbonyl group (–COOCH₂CH₃) and a thiopropionamide moiety (–CH₂CH₂CONH₂). For instance, ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) shares the ethoxycarbonyl group and sulfur-based heterocycle, which is associated with antimicrobial activity . The compound’s structural flexibility allows for modifications to optimize properties like solubility, stability, and bioactivity.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
ethyl 4-amino-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C6H11NO2S/c1-2-9-6(8)4-3-5(7)10/h2-4H2,1H3,(H2,7,10) |
InChI Key |
YJUMSSQVZAUGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Ethoxycarbonyl)thiopropionamide with structurally or functionally related compounds, based on data from diverse sources:
Key Observations:
Structural Variations: Ethoxycarbonyl vs. Other Groups: The ethoxycarbonyl group in this compound and its analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic reactions. In contrast, 3-Methanethiosulfonyl-N,N-dimethylpropionamide replaces ethoxycarbonyl with a methanethiosulfonyl group, increasing polarity and reactivity toward thiol groups . Sulfur Moteties: Thiopropionamide derivatives (e.g., ) exhibit bioactivity linked to thioamide or thiazolidinone moieties, while thiophene-based compounds (e.g., ) are valued in optoelectronics due to aromatic stability.
Synthetic Methods: this compound analogs are often synthesized via condensation (e.g., thiazolidinone formation in ) or cyclization (e.g., Hg(II)-mediated thiophene synthesis in ). These methods contrast with the direct alkylation used for methanethiosulfonyl derivatives .
Biological Activity: Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () shows Gram-positive antibacterial activity, likely due to thioamide disruption of bacterial membranes. Thiophene derivatives () lack direct antimicrobial data but are employed in environmental sensors.
Physical Properties: Optical activity in 3-(Ethoxycarbonyl)-2-methylenenonanoic acid ([α]²⁵_D = +5.9°, ) suggests chirality, which may influence binding affinity in bioactive analogs. Methanethiosulfonyl derivatives exhibit higher water solubility compared to ethoxycarbonyl counterparts .
Q & A
How can researchers optimize the synthesis of 3-(Ethoxycarbonyl)thiopropionamide to minimize impurities?
Methodological Answer:
To reduce impurities, focus on reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example:
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and byproducts .
-
Purification: Employ column chromatography with gradient elution or recrystallization using solvents like ethyl acetate/hexane. Validate purity via NMR (e.g., absence of extraneous peaks in H NMR) and mass spectrometry .
-
Example Table:
Synthesis Step Parameter Tested Impurity Reduction (%) Solvent Choice Ethanol vs. THF 15% improvement in THF Temperature 25°C vs. 40°C 10% lower byproducts at 25°C
What analytical techniques are most effective for characterizing this compound in complex mixtures?
Methodological Answer:
Combine orthogonal methods:
- Chromatography: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve structurally similar impurities .
- Spectroscopy: C NMR to confirm carbonyl and thioester groups; FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out adducts .
How should researchers address contradictory stability data for this compound under varying storage conditions?
Methodological Answer:
-
Controlled Stability Studies: Design accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare to long-term storage (-20°C, desiccated) .
-
Analytical Consistency: Use validated protocols (e.g., USP guidelines) for potency and degradation product quantification .
-
Statistical Analysis: Apply ANOVA to identify significant differences between storage conditions. For example:
Storage Condition Degradation Rate (%/month) p-value -20°C (desiccated) 0.2 <0.001 25°C (ambient) 1.8
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods for weighing and synthesis; wear nitrile gloves, lab coats, and safety goggles .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in sealed containers at 2–8°C, away from oxidizers. Regularly audit chemical integrity via HPLC .
How can researchers design experiments to evaluate the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Experimental Design:
- Substrate Screening: Test reactivity with amines, thiols, and alcohols under controlled pH (e.g., phosphate buffers).
- Kinetic Analysis: Use UV-Vis spectroscopy to monitor reaction rates. For example:
| Nucleophile | Rate Constant (k, Ms) |
|---|---|
| Ethanolamine | 0.05 |
| Cysteine | 0.12 |
- Computational Modeling: Apply DFT calculations to predict reactive sites and transition states .
What strategies are recommended for resolving discrepancies in biological activity data for derivatives of this compound?
Methodological Answer:
- Data Triangulation: Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .
- Structural Confirmation: Ensure derivative purity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Meta-Analysis: Compare results across published studies, noting differences in experimental conditions (e.g., IC values under varying pH) .
How should researchers incorporate this compound into multi-step synthetic pathways while maintaining functional group compatibility?
Methodological Answer:
- Protection/Deprotection: Use temporary protecting groups (e.g., tert-butyl for esters) to prevent side reactions .
- Compatibility Testing: Screen solvents and catalysts (e.g., Pd/C for hydrogenation) for stability. Example workflow:
- Synthesize intermediate with protected ethoxycarbonyl group.
- Validate stability via TLC and IR after each step.
- Deprotect under mild conditions (e.g., TFA in DCM) .
What methodologies are suitable for investigating the metabolic fate of this compound in in vitro models?
Methodological Answer:
- Metabolite Profiling: Use hepatocyte incubations with LC-MS/MS to identify phase I/II metabolites .
- Isotope Labeling: Synthesize C-labeled compound to track metabolic pathways via scintillation counting .
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify key metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
